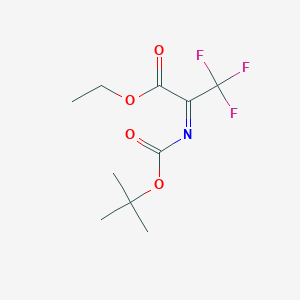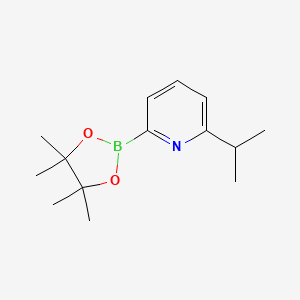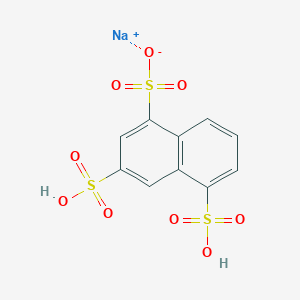
3,7-Dimethyl-2,6-nonadienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-2,6-nonadienenitrile is an organic compound with the molecular formula C11H17N. It is known for its distinctive lemon-like scent and is commonly used in the fragrance industry. The compound is a colorless liquid with a boiling point of approximately 280.37°C and a density of 0.8882 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-2,6-nonadienenitrile is typically synthesized through a series of organic reactions. One common method involves the esterification of 2,6-nonadienoic acid with methanol, followed by ester decomposition to yield the desired product . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and the use of renewable materials to enhance sustainability . These methods help in scaling up the production while maintaining environmental standards.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-2,6-nonadienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted nitriles, depending on the specific reagents and conditions used .
Scientific Research Applications
3,7-Dimethyl-2,6-nonadienenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is widely used in the fragrance industry for its lemon-like scent and in the production of cosmetics and household products
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-2,6-nonadienenitrile involves its interaction with specific molecular targets. It is known to bind to olfactory receptors, triggering a sensory response that results in the perception of its lemon-like scent . The pathways involved in its biological activity are still under investigation, with ongoing research aimed at understanding its full range of effects.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyl-3,6-nonadienenitrile
- 6-Nonadienenitrile, 3,7-dimethyl-2
- 3,7-Dimethylnona-2,6-dienenitrile
Uniqueness
3,7-Dimethyl-2,6-nonadienenitrile stands out due to its unique combination of structural features and olfactory properties. Its specific arrangement of double bonds and nitrile group contributes to its distinctive scent and reactivity, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
1450589-72-6 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(2E,6E)-3,7-dimethylnona-2,6-dienenitrile |
InChI |
InChI=1S/C11H17N/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8H,4-5,7H2,1-3H3/b10-6+,11-8+ |
InChI Key |
DHJVLXVXNFUSMU-NSJFVGFPSA-N |
Isomeric SMILES |
CC/C(=C/CC/C(=C/C#N)/C)/C |
Canonical SMILES |
CCC(=CCCC(=CC#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(9,9'-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12330367.png)








